molecular formula C20H29N10O24P5 B12703217 Diguanosine pentaphosphate CAS No. 78101-73-2

Diguanosine pentaphosphate

Cat. No.: B12703217
CAS No.: 78101-73-2
M. Wt: 948.4 g/mol
InChI Key: RELSGTOCAPVUGP-MHARETSRSA-N
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Description

Gpppppg, also known as guanosine pentaphosphate guanosine, is a dinucleotide cap analog. It is a synthetic compound used in various biochemical and structural studies. This compound is particularly significant in the study of messenger ribonucleic acid (mRNA) and small nuclear ribonucleic acid (snRNA) cap structures, which play crucial roles in the regulation of gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanosine pentaphosphate guanosine typically involves the chemical coupling of guanosine monophosphate with guanosine tetraphosphate. This process requires the use of specific reagents and catalysts to facilitate the formation of the pentaphosphate linkage. The reaction conditions often include controlled temperature and pH to ensure the stability and efficiency of the synthesis.

Industrial Production Methods

Industrial production of guanosine pentaphosphate guanosine involves large-scale chemical synthesis using automated systems. These systems are designed to optimize the yield and purity of the compound. The process includes multiple purification steps, such as chromatography, to remove any impurities and ensure the final product meets the required standards for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Guanosine pentaphosphate guanosine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of guanosine pentaphosphate guanosine. These derivatives are often used in further biochemical and structural studies to understand the properties and functions of the compound.

Scientific Research Applications

Guanosine pentaphosphate guanosine has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the chemical properties and reactions of dinucleotide cap structures.

    Biology: It plays a crucial role in the study of mRNA and snRNA cap structures, which are essential for the regulation of gene expression.

    Medicine: It is used in the development of therapeutic agents targeting mRNA and snRNA cap structures to treat various diseases.

    Industry: It is used in the production of synthetic nucleotides and other biochemical reagents for research and industrial applications.

Mechanism of Action

The mechanism of action of guanosine pentaphosphate guanosine involves its interaction with specific molecular targets, such as enzymes and proteins involved in the regulation of gene expression. The compound binds to these targets and modulates their activity, leading to changes in the expression of specific genes. The pathways involved in this process include various signaling and regulatory pathways that control gene expression at the transcriptional and post-transcriptional levels.

Comparison with Similar Compounds

Similar Compounds

    Guanosine tetraphosphate guanosine (Gppppg): A similar dinucleotide cap analog with one less phosphate group.

    Guanosine triphosphate guanosine (Gpppg): Another similar compound with two less phosphate groups.

    Guanosine diphosphate guanosine (Gppg): A dinucleotide cap analog with three less phosphate groups.

Uniqueness

Guanosine pentaphosphate guanosine is unique due to its specific pentaphosphate linkage, which provides distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it particularly valuable in the study of mRNA and snRNA cap structures and their roles in gene expression regulation.

Properties

CAS No.

78101-73-2

Molecular Formula

C20H29N10O24P5

Molecular Weight

948.4 g/mol

IUPAC Name

bis[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C20H29N10O24P5/c21-19-25-13-7(15(35)27-19)23-3-29(13)17-11(33)9(31)5(49-17)1-47-55(37,38)51-57(41,42)53-59(45,46)54-58(43,44)52-56(39,40)48-2-6-10(32)12(34)18(50-6)30-4-24-8-14(30)26-20(22)28-16(8)36/h3-6,9-12,17-18,31-34H,1-2H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H3,21,25,27,35)(H3,22,26,28,36)/t5-,6-,9-,10-,11-,12-,17-,18-/m1/s1

InChI Key

RELSGTOCAPVUGP-MHARETSRSA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N=C(NC2=O)N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N=C(NC2=O)N

Origin of Product

United States

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